5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as Meldrum's acid, is an organic compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. Meldrum's acid has been found to have a range of applications in various fields including organic synthesis, materials science, and biochemistry.
Scientific Research Applications
Synthesis and Antithrombotic Applications
5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound involved in the synthesis of new antithrombotic compounds, which have shown favorable cerebral and peripheral effects. The synthesis process involves thermal fusion with ureas, leading to the creation of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones. These compounds exhibit potential in the development of treatments targeting thrombotic disorders (Furrer, Wágner, & Fehlhaber, 1994).
Microwave-Assisted Synthesis
Another application of this compound is in the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives. A novel, one-pot, and efficient process has been developed for synthesizing these derivatives under microwave-assisted conditions, highlighting the compound's role in facilitating rapid and efficient chemical synthesis (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Supramolecular Assemblies
Research into hydrogen-bonded supramolecular assemblies has utilized pyrimidine derivatives, including 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, for co-crystallization with crown ethers. This work has led to the formation of complex 2D and 3D networks through extensive hydrogen bonding, showcasing the compound's utility in the design and construction of novel supramolecular structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Unique Linkage in Structural Chemistry
A unique application of this compound is demonstrated in its combination with arabinose through a sulfur atom, resulting in compounds with distinct structural features. This unusual linkage showcases the compound's versatility in forming novel molecular structures with potential applications in medicinal chemistry and drug design (Tomas, Dung, Viossat, Esanu, & Rolland, 1993).
Catalytic and Antitumor Activities
Finally, pyrimidine derivatives, including 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, have been synthesized and their catalytic and antitumor activities explored. Coordination complexes formed from these derivatives exhibit significant catalytic properties, including the decolorization of dyes and oxidation of alcohols, as well as promising antitumor activity against specific cancer cell lines, highlighting the compound's potential in catalysis and cancer therapy (Lu, Yu, Chen, Hou, Chen, Ma, Gao, & Gong, 2015).
Safety And Hazards
Future Directions
The development of new drugs often involves the synthesis and study of heterocyclic compounds1. As public health problems increase due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems1.
properties
IUPAC Name |
5-methyl-1-prop-2-enylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-4-10-5-6(2)7(11)9-8(10)12/h3,5H,1,4H2,2H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEVZQKYWVTEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463649 | |
Record name | 5-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
70184-00-8 | |
Record name | 5-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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